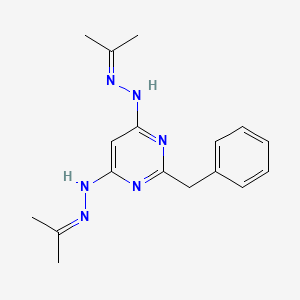
2-(3-Isopropylpiperazin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Isopropylpiperazin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline class of heterocyclic aromatic organic compounds Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropylpiperazin-1-yl)quinazoline typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of Piperazine: The piperazine ring is introduced by reacting the quinazoline core with 1-isopropylpiperazine in the presence of a suitable catalyst, such as triethylamine, under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also encouraged to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Isopropylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide), amines, and polar aprotic solvents (e.g., dimethylformamide).
Major Products Formed:
Oxidation: Quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced quinazoline derivatives with additional hydrogen atoms.
Substitution: Quinazoline derivatives with substituted alkyl or amino groups.
Applications De Recherche Scientifique
2-(3-Isopropylpiperazin-1-yl)quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in biological studies to investigate its potential as an antimicrobial or antitumor agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2-(3-Isopropylpiperazin-1-yl)quinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit kinases or methyltransferases, which play crucial roles in cell signaling and gene expression.
Comparaison Avec Des Composés Similaires
2-(3-Isopropylpiperazin-1-yl)quinazoline is compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline core but differ in their substituents and functional groups.
Piperazine derivatives: These compounds contain the piperazine ring but may have different substituents on the ring.
Isopropyl derivatives: These compounds have isopropyl groups but may differ in their core structures.
Propriétés
Formule moléculaire |
C15H20N4 |
|---|---|
Poids moléculaire |
256.35 g/mol |
Nom IUPAC |
2-(3-propan-2-ylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C15H20N4/c1-11(2)14-10-19(8-7-16-14)15-17-9-12-5-3-4-6-13(12)18-15/h3-6,9,11,14,16H,7-8,10H2,1-2H3 |
Clé InChI |
BBDWFBPXVYICMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CN(CCN1)C2=NC3=CC=CC=C3C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)

![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)

![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)





![tert-butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B15359436.png)

